

# A Technical Guide to the Structural Differences Between Avermectin B1 and Ivermectin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical examination of the structural distinctions between **avermectin B1** and its semi-synthetic derivative, ivermectin. It outlines the core chemical modifications, component compositions, and the experimental protocols involved in the conversion process, supported by quantitative data and visual diagrams for enhanced clarity.

# **Executive Summary**

Avermectin B1 (also known as abamectin) is a potent anthelmintic and insecticidal agent derived from the fermentation of the soil bacterium Streptomyces avermitilis.[1][2] Ivermectin is a chemically modified derivative of avermectin B1 with a broad spectrum of activity against parasites.[3][4] The primary structural difference lies in the saturation of a double bond in the macrocyclic lactone ring. Specifically, ivermectin is the 22,23-dihydro derivative of avermectin B1.[2][5][6] This seemingly minor modification is achieved through a selective catalytic hydrogenation process and results in altered biological and pharmacokinetic properties. Both avermectin B1 and ivermectin are not single compounds but mixtures of two major homologues, designated as components B1a and B1b.[7][8]

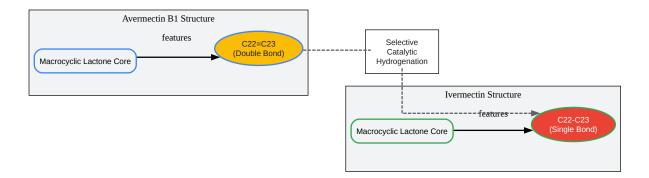
### **Core Structural Differences**

The fundamental chemical distinction between **avermectin B1** and ivermectin is the reduction of the C22-C23 double bond.[9]



- Avermectin B1: Possesses a double bond between the carbon atoms at positions 22 and 23
  of the macrocyclic lactone structure.[2][10]
- Ivermectin: The C22-C23 double bond is catalytically hydrogenated to a single bond.[5][11]

This structural change is visualized in the diagram below.



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Diagram 1: Core structural modification from **Avermectin B1** to Ivermectin.

### **Component Composition**

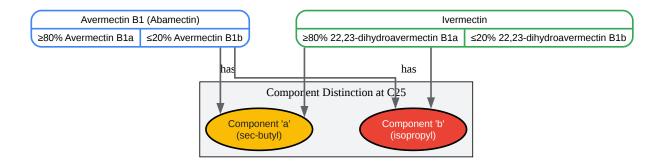
Both **avermectin B1** and ivermectin are mixtures of two homologous compounds, which differ by the substituent at the C25 position.[5]

- Component 'a': Features a sec-butyl group at C25.
- Component 'b': Features an isopropyl group at C25.

Commercial preparations of both **avermectin B1** (abamectin) and ivermectin typically contain a mixture of these components, with the 'a' component being predominant.[2]



- Avermectin B1: A mixture containing ≥80% avermectin B1a and ≤20% avermectin B1b.[1]
   [12]
- Ivermectin: A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b.[3]



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Diagram 2: Homologous composition of **Avermectin B1** and Ivermectin.

### **Quantitative Data Summary**

The structural differences are reflected in the molecular formulas and masses of the individual components.



| Compound   | Component<br>Name                   | Molecular<br>Formula | Molar Mass<br>(g·mol⁻¹)                  | Key Structural<br>Feature                 |
|--|-------------------------------------|----------------------|--|---|
| Avermectin B1  | Avermectin B1a                      | C48H72O14            | 873.09                                   | C22=C23 double<br>bond; C25 sec-<br>butyl |
| Avermectin B1b   | C47H70O14                           | 859.06               | C22=C23 double<br>bond; C25<br>isopropyl |   |
| Ivermectin   | 22,23-<br>dihydroavermecti<br>n B1a | C48H74O14            | 875.11                                   | C22-C23 single<br>bond; C25 sec-<br>butyl |
| 22,23-<br>dihydroavermecti<br>n B1b                        | C47H72O14                           | 861.08               | C22-C23 single<br>bond; C25<br>isopropyl |   |
| Data sourced from PubChem and other chemical databases.[3] |                                     |                      |  |   |

# **Experimental Protocols: Synthesis and Analysis**

Ivermectin is synthesized from **avermectin B1** via a selective catalytic hydrogenation reaction that specifically targets the C22-C23 double bond while leaving the other four double bonds in the molecule intact.[13]

# Synthesis of Ivermectin from Avermectin B1

Objective: To selectively hydrogenate the C22-C23 double bond of an **avermectin B1**a/B1b mixture.

#### Materials:

Avermectin B1a/B1b mixture

### Foundational & Exploratory





- Catalyst: Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) or a similar Rhphosphine complex.[13][14]
- Tertiary phosphine (e.g., triphenylphosphine)
- Solvent: Toluene, Methanol/Cyclohexane, or Acetone[13][15]
- Hydrogen gas (high purity)
- Inert gas (e.g., Argon)
- Stainless steel autoclave or suitable high-pressure reactor

#### Protocol:

- Catalyst Preparation (In Situ Example): A mixture of rhodium trichloride trihydrate, triphenylphosphine, and water in acetone is heated at ~60°C. Hydrazine hydrate is then added, and the mixture is heated for an extended period (e.g., 20 hours) to form the active catalyst complex.[13][15]
- Reaction Setup: The **avermectin B1**a/B1b mixture is dissolved in the chosen solvent (e.g., toluene) within the autoclave.[13] Additional triphenylphosphine may be added.[15]
- Inerting: The autoclave is sealed and purged with an inert gas like argon to remove all oxygen.
- Catalyst Addition: The prepared catalyst solution is added to the autoclave under an inert atmosphere.
- Hydrogenation: The vessel is pressurized with hydrogen gas to a specific pressure (e.g., 10-20 bar). The reaction mixture is heated to a controlled temperature (e.g., 87-88°C) and stirred vigorously for a set duration (e.g., 8-10 hours).[13][15]
- Reaction Monitoring: The progress of the reaction is monitored by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the desired 22,23-dihydro products.[13]



Work-up and Purification: Upon completion, the reactor is cooled, depressurized, and the
catalyst is removed (e.g., by filtration). The solvent is evaporated under reduced pressure.
The crude ivermectin product is then purified using techniques such as column
chromatography to remove unreacted starting material, byproducts, and catalyst residues.
[16]

### **Analytical Characterization**

Objective: To confirm the structure of the synthesized ivermectin and quantify the purity and component ratio.

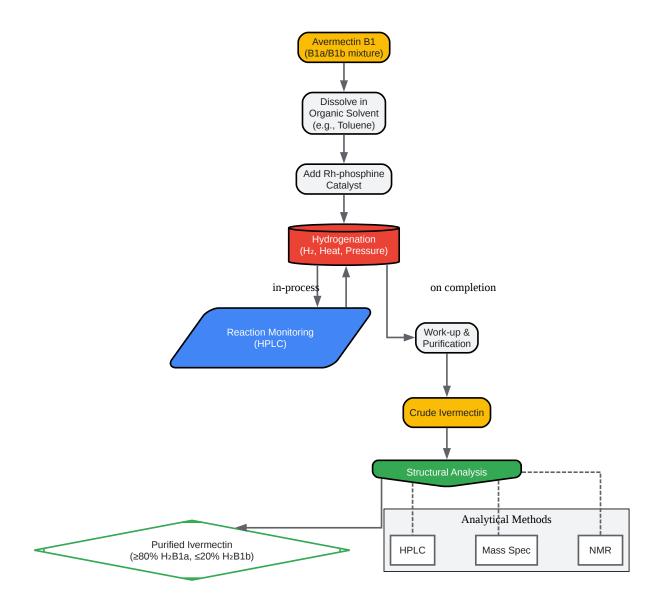
#### Methods:

- High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the conversion of avermectin B1 to ivermectin and determining the final ratio of the B1a and B1b dihydro-components.[13][16] A reverse-phase column (e.g., ODS) is typically used with UV detection at ~245 nm.[16]
- Mass Spectrometry (MS): Used to confirm the molecular weight of the products, verifying the addition of two hydrogen atoms. Techniques like APCI-MS/MS can be employed for detailed structural elucidation.[16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for unequivocally confirming the reduction of the C22-C23 double bond. The disappearance of olefinic proton and carbon signals and the appearance of new aliphatic signals in the corresponding regions of the spectra provide definitive proof of the structural change.[16][17]

### **Experimental Workflow Visualization**

The following diagram outlines the logical flow from starting material to final, characterized product.





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Diagram 3: Workflow for the synthesis and analysis of Ivermectin.



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